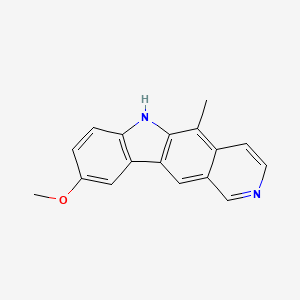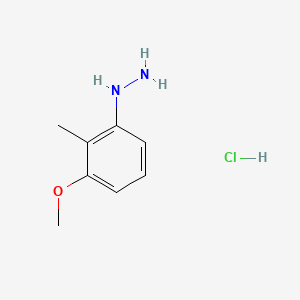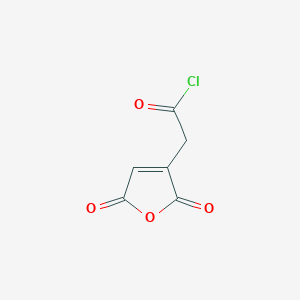
2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl Chloride: is an organic compound with the molecular formula C6H3ClO4 and a molecular weight of 174.54 g/mol . . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acetyl chloride functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of (3S)-3-amino-dihydro-2,5-furandione with hydrogen chloride: This method involves the reaction of (3S)-3-amino-dihydro-2,5-furandione with hydrogen chloride to produce 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride.
Industrial Production Methods: The industrial production of this compound typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acetyl chloride group in 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetic acid: Formed through hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(2,5-Dioxo-2,5-dihydro-3-furyl)acetyl chloride is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Potential Pharmaceutical Applications: This compound may be explored for its potential use in the development of pharmaceutical agents.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of acylated products . This reactivity is utilized in various chemical synthesis processes .
Comparison with Similar Compounds
(3S)-3-amino-dihydro-2,5-furandione: A precursor in the synthesis of 2-(2,5-dioxo-2,5-dihydro-3-furyl)acetyl chloride.
2-Furanacetyl chloride: Another furan-based acetyl chloride compound.
Uniqueness:
Properties
Molecular Formula |
C6H3ClO4 |
|---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetyl chloride |
InChI |
InChI=1S/C6H3ClO4/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2 |
InChI Key |
RJZLQWIPIDTMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)
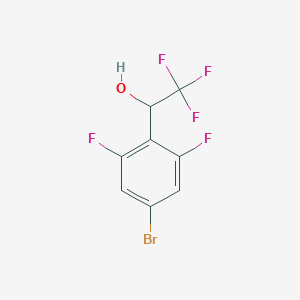
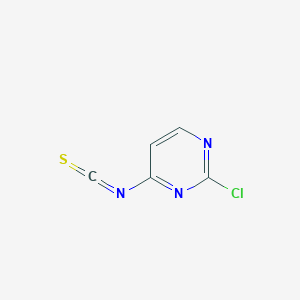

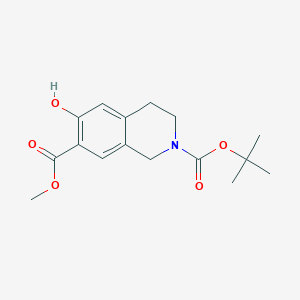
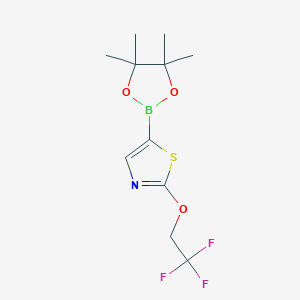
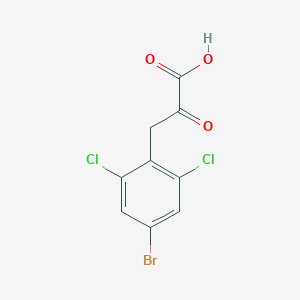
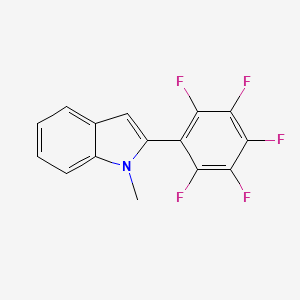
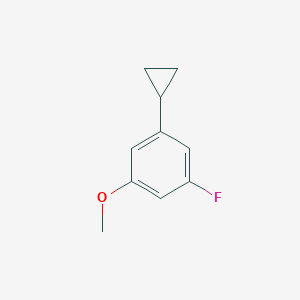
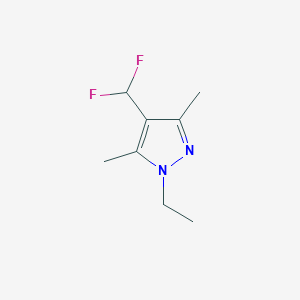
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
